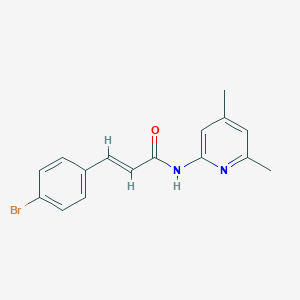![molecular formula C20H22N2O3 B5810695 N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a novel psychoactive compound that belongs to the benzofuran family. BPAP is a non-amphetamine stimulant that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of BPAP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, attention, and arousal.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to enhanced cognitive function and memory retention. BPAP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPAP in lab experiments is its non-amphetamine nature, which makes it less likely to produce adverse side effects. BPAP has also been shown to have a longer half-life than other stimulants, which makes it more suitable for long-term use. However, one of the limitations of using BPAP in lab experiments is its high cost, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on BPAP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. BPAP has been shown to have neuroprotective effects, which could make it a promising candidate for the development of new treatments. Another area of interest is the development of new synthetic methods for BPAP that are more cost-effective and efficient. Additionally, further research is needed to fully understand the mechanism of action of BPAP and its potential therapeutic applications.
Conclusion:
In conclusion, BPAP is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. It has been shown to have neuroprotective effects, enhance cognitive function and memory retention, and has potential use in the treatment of depression, anxiety, and Parkinson's disease. While there are limitations to its use in lab experiments, BPAP has several advantages over other stimulants, such as its non-amphetamine nature and longer half-life. Further research is needed to fully understand the mechanism of action of BPAP and its potential therapeutic applications.
Métodos De Síntesis
BPAP can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine and formaldehyde. The resulting product is then treated with thionyl chloride and ammonia to yield BPAP.
Aplicaciones Científicas De Investigación
BPAP has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as enhance cognitive function and memory retention. BPAP has also been investigated for its potential use in the treatment of depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(16-6-9-18-19(12-16)25-14-24-18)21-17-7-4-15(5-8-17)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIFTIJAUPDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)

![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)